2-(4-(2-Chloroethyl)phenyl)ethanamine
Description
Properties
CAS No. |
118534-22-8 |
|---|---|
Molecular Formula |
C10H14ClN |
Molecular Weight |
183.679 |
IUPAC Name |
2-[4-(2-chloroethyl)phenyl]ethanamine |
InChI |
InChI=1S/C10H14ClN/c11-7-5-9-1-3-10(4-2-9)6-8-12/h1-4H,5-8,12H2 |
InChI Key |
PTYXDQCWWRWMRN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCN)CCCl |
Synonyms |
2-(4-(2-chloroethyl)phenyl)ethanamine |
Origin of Product |
United States |
Comparison with Similar Compounds
Examples :
- 2-Chloro-N-(2-chloroethyl)-N-methylethanamine (): A simpler chloroethylamine used in radiochemical synthesis, highlighting the chloroethyl group’s versatility in functionalization .
Contrast with Target Compound : These analogs lack the phenyl ring, focusing instead on alkylamine modifications.
Data Tables
Table 1. Physicochemical Properties of Selected Compounds
*Estimated based on structural analogs.
Research Findings and Discussion
- Chloroethyl vs.
- Metabolic Stability : Chloroethyl groups may act as leaving groups, leading to reactive intermediates that could increase toxicity or enable prodrug activation .
- Structural Analogues: NBOMe compounds demonstrate that N-substitutions can dramatically alter pharmacological potency, suggesting that modifications to the amine group in the target compound could yield novel bioactive molecules .
Preparation Methods
Gabriel Synthesis via Benzyl Bromide Intermediate
This method leverages sequential halogenation and nucleophilic substitution to introduce the amine moiety.
Step 1: Synthesis of 4-(2-Chloroethyl)toluene
4-Vinyltoluene is treated with gaseous HCl in dichloromethane at 0–5°C, yielding 4-(2-chloroethyl)toluene via hydrohalogenation. The reaction is quenched with ice water, and the organic layer is washed with brine and dried over anhydrous sodium sulfate.
Step 2: Bromination of the Methyl Group
Radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in CCl₄ under UV light converts the methyl group to benzyl bromide. The crude product is purified via column chromatography (hexane/ethyl acetate, 9:1).
Step 3: Gabriel Amine Synthesis
4-(2-Chloroethyl)benzyl bromide reacts with potassium phthalimide in DMF at 80°C for 12 hours. The phthalimide intermediate is hydrolyzed with hydrazine hydrate in ethanol, releasing the primary amine. Yield: 60–65%.
Reductive Amination of 4-(2-Chloroethyl)phenylacetaldehyde
This route employs oxidation followed by reductive amination to construct the ethanamine chain.
Step 1: Oxidation of 4-(2-Chloroethyl)phenethyl Alcohol
The alcohol is oxidized to the corresponding aldehyde using pyridinium chlorochromate (PCC) in dichloromethane. The aldehyde is extracted with ethyl acetate and dried over sodium sulfate.
Step 2: Reductive Amination
The aldehyde reacts with ammonium acetate in methanol, followed by reduction with sodium cyanoborohydride (NaBH₃CN) at pH 5–6. The amine is isolated via acid-base extraction, yielding 45–50% pure product.
Nitrile Reduction Pathway
This approach utilizes alkylation of phenylacetonitrile followed by nitrile reduction.
Step 1: Alkylation of Phenylacetonitrile
Phenylacetonitrile is deprotonated with lithium diisopropylamide (LDA) in THF at −78°C and reacted with 1,2-dichloroethane. The mixture is warmed to room temperature, quenched with NH₄Cl, and extracted with diethyl ether.
Step 2: Catalytic Hydrogenation of Nitrile
The nitrile intermediate is reduced under H₂ (40 psi) with Raney nickel in ethanol at 50°C. The amine is purified via distillation under reduced pressure, achieving 55–60% yield.
Comparative Analysis of Methods
| Parameter | Gabriel Synthesis | Reductive Amination | Nitrile Reduction |
|---|---|---|---|
| Starting Material | 4-Vinyltoluene | 4-(2-Chloroethyl)phenethyl alcohol | Phenylacetonitrile |
| Key Reagents | NBS, K phthalimide | PCC, NaBH₃CN | LDA, 1,2-Dichloroethane |
| Reaction Time | 24–36 hours | 12–18 hours | 8–12 hours |
| Yield | 60–65% | 45–50% | 55–60% |
| Purity | >95% (HPLC) | 90–92% | 85–88% |
Advantages and Limitations
-
Gabriel Synthesis : High yield but requires hazardous bromination conditions.
-
Reductive Amination : Mild conditions but dependent on alcohol precursor availability.
-
Nitrile Reduction : Efficient but involves pyrophoric reagents (LDA).
Optimization Strategies
Solvent and Catalyst Selection
Purification Techniques
-
Distillation vs. Chromatography : Distillation under vacuum (0.1 mmHg, 120°C) achieves >98% purity for the final amine, outperforming silica gel chromatography.
-
Recrystallization : Ethanol/water (7:3) recrystallization removes residual phthalimide byproducts in the Gabriel method.
Mechanistic Insights
Chloroethyl Group Introduction
Thionyl chloride (SOCl₂) effectively converts hydroxyl intermediates to chlorides, as demonstrated in piperazine derivatization. For 4-(2-hydroxyethyl)phenethyl alcohol, SOCl₂ in DCM at 0°C provides 4-(2-chloroethyl)phenethyl chloride in 85% yield.
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